molecular formula C16H19ClFN3OSi B8659856 2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane

2-[(4-chloro-3-fluoro-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-8-yl)methoxy]ethyl-trimethylsilane

Cat. No. B8659856
M. Wt: 351.88 g/mol
InChI Key: XPRJWQDDKBYMLJ-UHFFFAOYSA-N
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Patent
US09440976B2

Procedure details

A suspension of 6-chloro-5-fluoro-9H-dipyrido[2,3-b;4′3′-d]pyrrole (9 g, 40.6 mmol) in DMF (90 mL) was placed in a cold water bath and treated portionwise with sodium hydride (60% suspension in mineral oil) (1.94 g, 48.5 mmol) keeping the internal temperature at 20-25° C. When gas evolution ceased (ca. 1 hour) the mixture was treated dropwise with 2-(trimethylsilyl)ethoxymethyl chloride (8.1 g, 8.7 mL, 48.5 mmol) keeping the internal temperature at 25-30° C. After stirring for a further 1 hour the mixture was partitioned between ethyl acetate and ice-cold 1N hydrochloric acid. The aqueous phase was further extracted with ethyl acetate and the combined organic phase was washed with water, aqueous potassium carbonate solution, water, and brine, dried (Na2SO4), filtered and evaporated in-vacuo. The residue was triturated with pentane:diethyl ether (ca. 20:1) to afford the title compound as a beige solid (11.4 g, 80%). The trituration liquors were evaporated and purified by chromatography to afford a second crop of title compound (0.85 g, 6%). Total yield=12.3 g, 86%. 1H NMR (400 MHz, CDCl3): 8.68-8.68 (m, 2H), 8.52 (dd, J=7.8, 1.7 Hz, 1H), 7.35 (dd, J=7.8, 4.8 Hz, 1H), 5.95 (s, 2H), 3.59 (t, J=8.2 Hz, 2H), 0.92 (t, J=8.2 Hz, 2H), −0.09 (d, J=0.5 Hz, 9H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
8.7 mL
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][C:8]2[NH:7][C:6]3[N:11]=[CH:12][CH:13]=[CH:14][C:5]=3[C:4]=2[C:3]=1[F:15].[H-].[Na+].[CH3:18][Si:19]([CH3:26])([CH3:25])[CH2:20][CH2:21][O:22][CH2:23]Cl>CN(C=O)C>[Cl:1][C:2]1[N:10]=[CH:9][C:8]2[N:7]([CH2:23][O:22][CH2:21][CH2:20][Si:19]([CH3:26])([CH3:25])[CH3:18])[C:6]3[N:11]=[CH:12][CH:13]=[CH:14][C:5]=3[C:4]=2[C:3]=1[F:15] |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=2C3=C(NC2C=N1)N=CC=C3)F
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.94 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8.7 mL
Type
reactant
Smiles
C[Si](CCOCCl)(C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for a further 1 hour the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed in a cold water bath
CUSTOM
Type
CUSTOM
Details
at 20-25° C
CUSTOM
Type
CUSTOM
Details
(ca. 1 hour)
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 25-30° C
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and ice-cold 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with ethyl acetate
WASH
Type
WASH
Details
the combined organic phase was washed with water, aqueous potassium carbonate solution, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in-vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with pentane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=2C3=C(N(C2C=N1)COCC[Si](C)(C)C)N=CC=C3)F
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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